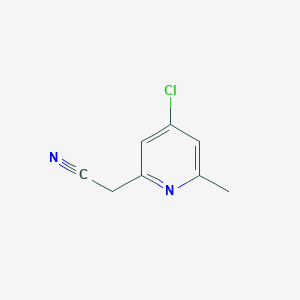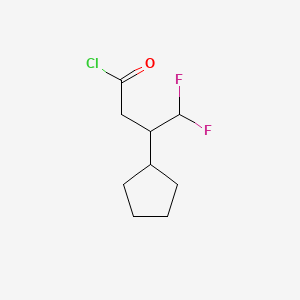
3-Cyclopentyl-4,4-difluorobutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-4,4-difluorobutanoyl chloride is an organic compound that features a cyclopentyl ring and a difluorobutanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4,4-difluorobutanoyl chloride typically involves the reaction of cyclopentyl derivatives with difluorobutanoyl chloride under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-4,4-difluorobutanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The difluorobutanoyl moiety can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-Cyclopentyl-4,4-difluorobutanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-4,4-difluorobutanoyl chloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl Chloride: Similar in structure but lacks the difluorobutanoyl moiety.
Difluorobutanoyl Chloride: Contains the difluorobutanoyl group but lacks the cyclopentyl ring.
Cyclopentyl Difluorobutanoyl Derivatives: Compounds with similar structures but different substituents.
Uniqueness
3-Cyclopentyl-4,4-difluorobutanoyl chloride is unique due to the combination of the cyclopentyl ring and the difluorobutanoyl chloride moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13ClF2O |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-cyclopentyl-4,4-difluorobutanoyl chloride |
InChI |
InChI=1S/C9H13ClF2O/c10-8(13)5-7(9(11)12)6-3-1-2-4-6/h6-7,9H,1-5H2 |
InChI Key |
QCBXSMMAXKRUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


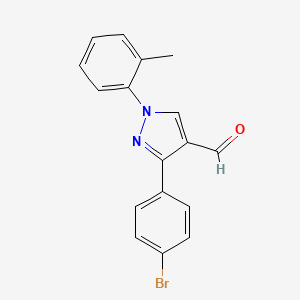
![1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine](/img/structure/B14862229.png)
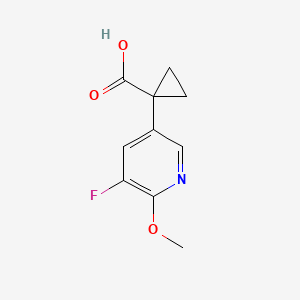
![1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine](/img/structure/B14862234.png)

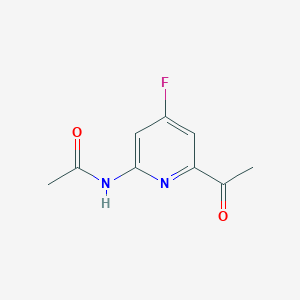

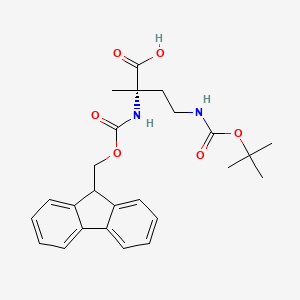
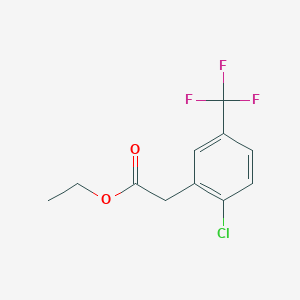
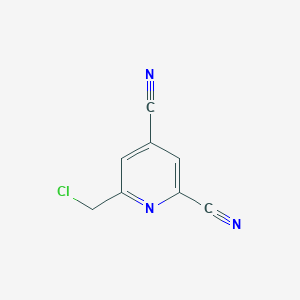
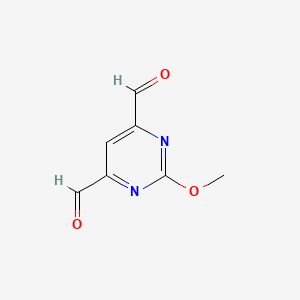
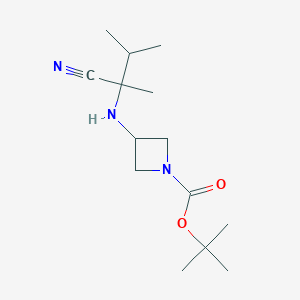
![3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol](/img/structure/B14862308.png)
